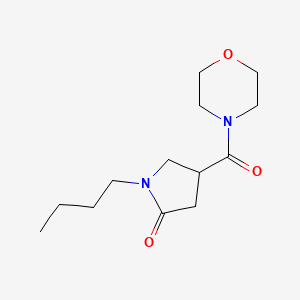
1-butyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone
Descripción general
Descripción
1-butyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone, also known as BMK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMK is a versatile compound that can be synthesized using different methods and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-butyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of the adenosine A1 receptor. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain. The adenosine A1 receptor is involved in the regulation of blood flow and has been shown to have anti-inflammatory and analgesic effects. By activating the adenosine A1 receptor, this compound can further reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. In one study, this compound was shown to reduce inflammation and pain in rats with induced arthritis. In another study, this compound was shown to reduce inflammation and pain in mice with induced colitis. This compound has also been shown to have insecticidal properties, with one study showing that this compound can kill mosquitoes and cockroaches.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-butyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has several advantages for lab experiments, including its high purity and ease of synthesis. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Direcciones Futuras
There are several future directions for 1-butyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone research, including the development of new pain medications, the development of new pesticides, and the development of new materials. Further studies are needed to fully understand the mechanism of action and physiological effects of this compound, as well as its potential toxicity. Additionally, studies are needed to determine the optimal dosage and administration of this compound for different applications.
Aplicaciones Científicas De Investigación
1-butyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. In agriculture, this compound has been studied for its insecticidal properties, making it a potential candidate for the development of new pesticides. In material science, this compound has been studied for its ability to form complex structures, making it a potential candidate for the development of new materials.
Propiedades
IUPAC Name |
1-butyl-4-(morpholine-4-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-2-3-4-15-10-11(9-12(15)16)13(17)14-5-7-18-8-6-14/h11H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMMBIHNBHFWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



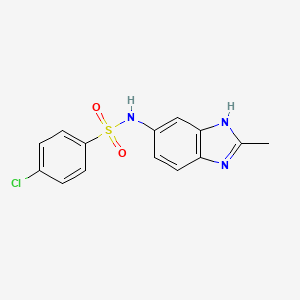
![N-{[1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B4425204.png)
![2-{2-[3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B4425209.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzamide](/img/structure/B4425212.png)
![2-(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyridinyl)-1,3-benzothiazole](/img/structure/B4425214.png)
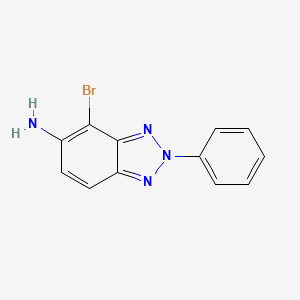
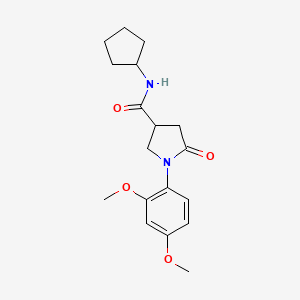
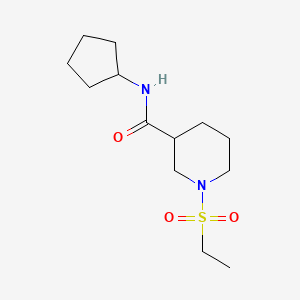
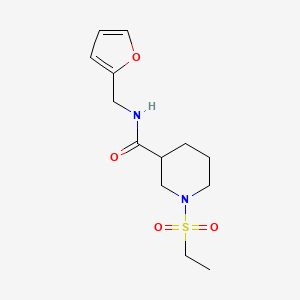
![5-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-[(4-methylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B4425261.png)
![8-(3-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4425269.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3,4-thiadiazol-2-ylpropanamide](/img/structure/B4425271.png)
![2-[(2-hydroxyethyl)thio]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4425280.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4425286.png)